Einecs 274-080-2

Description

Overview and Significance of Alkylbenzene Sulfonates as Industrial Chemicals

Linear Alkylbenzene Sulfonates (LAS) are one of the most significant and largest-volume synthetic surfactants used globally, primarily due to their cost-effectiveness and strong performance. scholarsresearchlibrary.comscholarsresearchlibrary.com Their production has grown substantially, reaching approximately 3.5 million tons in 2016. wikipedia.org The primary application for LAS, accounting for over 80% of its consumption, is in household cleaning products. scholarsresearchlibrary.comheraproject.com This includes laundry detergents (both powders and liquids), dishwashing liquids, and various all-purpose household cleaners. wikipedia.orgcoherentmarketinsights.com

Beyond the domestic sphere, LAS and LABSA are integral to numerous industrial processes. scholarsresearchlibrary.com They are employed as wetting and washing agents in the textile industry, as emulsifiers in the formulation of agricultural products like pesticides, and in emulsion polymerization. co.comcoherentmarketinsights.comchemategroup.com Other applications include their use in industrial and institutional cleaners and as wetting agents. coherentmarketinsights.comcorrosionpedia.com The widespread utility of LAS is a direct result of its chemical properties, which include excellent detergency, high foam generation, and the ability to reduce the surface tension of water, thereby allowing for the effective removal of dirt, grease, and oils. nbinno.comco.com

| Industrial Application | Function of LAS/LABSA | Examples of Use |

| Household Detergents | Primary Surfactant, Cleaning Agent | Laundry detergents, dishwashing liquids, surface cleaners wikipedia.orgco.com |

| Textile & Leather Processing | Wetting Agent, Detergent | Dyeing processes, removal of contaminants co.com |

| Agricultural Chemicals | Emulsifier, Wetting Agent | Pesticides, herbicides, insecticides co.comchemategroup.com |

| Industrial & Institutional Cleaners | High-Performance Surfactant | Heavy-duty cleaning formulations corrosionpedia.com |

| Emulsion Polymerization | Emulsifier | Production of various polymers nbinno.com |

Historical Development and Evolution of Alkylbenzenesulfonate Chemistry

The history of alkylbenzene sulfonates began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents, often produced through the Friedel–Crafts alkylation of benzene (B151609) with a compound known as propylene (B89431) tetramer, offered superior performance in hard water compared to traditional soaps. wikipedia.org The use of propylene tetramer resulted in a product with a highly branched alkyl chain. wikipedia.org

While effective as cleaners, BAS presented a significant environmental challenge. wikipedia.org The highly branched structure of the hydrophobic tail made the molecule resistant to biodegradation by microorganisms in wastewater treatment plants and natural water bodies. wikipedia.orgcler.com This persistence led to widespread environmental issues, most notably the formation of large, stable foams in rivers, lakes, and sewage treatment facilities. wikipedia.org

In response to these growing environmental concerns, the chemical industry developed an alternative: linear alkylbenzene sulfonates (LAS). scholarsresearchlibrary.comcler.com Introduced in 1964, LAS features a straight, unbranched alkyl chain, which is readily biodegradable. heraproject.comcler.com The transition from BAS to LAS in the mid-1960s was a pivotal moment in the development of environmentally conscious chemical products. wikipedia.orgcler.com This change led to a dramatic decrease in surfactant-related foam and a significant reduction in the concentration of these chemicals in the environment, even as the consumption of detergents increased. cler.com

| Timeline | Development | Significance |

| Early 1930s | Introduction of Branched Alkylbenzene Sulfonates (BAS). wikipedia.org | Offered better performance than soap but had poor biodegradability. wikipedia.org |

| 1940s-1950s | Widespread use of BAS in synthetic detergents. wikipedia.orgyoutube.com | Environmental problems, such as persistent foam in waterways, become apparent. wikipedia.orgcler.com |

| 1960s | BAS is phased out of most detergent products. wikipedia.org | Industry responds to environmental concerns. |

| 1964 | Linear Alkylbenzene Sulfonates (LAS) are introduced. heraproject.com | LAS is a readily biodegradable replacement for BAS, resolving the foaming issue. scholarsresearchlibrary.comcler.com |

Structural Characteristics and Isomeric Considerations of Linear Alkylbenzenesulfonates (e.g., Chain Length Homologues, Phenyl Position Isomers)

Linear alkylbenzene sulfonates are not a single chemical compound but rather a complex mixture of isomers and homologues. heraproject.com The fundamental structure consists of a phenyl group (a benzene ring) with a sulfonate group attached, which forms the hydrophilic head. wikipedia.orgwikipedia.org This phenyl ring is also attached to a linear alkyl chain, which constitutes the hydrophobic tail. scholarsresearchlibrary.com

Phenyl Position Isomers: For any given alkyl chain length, multiple isomers exist based on the attachment point of the phenyl ring to the chain. researchgate.net The phenyl group can be attached to any of the secondary carbon atoms along the linear alkyl chain. For instance, in a dodecyl chain (C12), the phenyl group can be attached at the 2, 3, 4, 5, or 6-phenyl position. The sulfonation process typically places the sulfonate group at the para-position of the phenyl ring relative to the alkyl chain. heraproject.com While the detergency of these various isomers is quite similar, their physical properties, such as water solubility and foaming characteristics, can differ noticeably. wikipedia.org

| Structural Feature | Description | Significance |

| Hydrophilic Head | Sulfonated phenyl group (-SO₃⁻ attached to a benzene ring). wikipedia.org | Provides water solubility and is the primary site of interaction with water. |

| Hydrophobic Tail | Linear alkyl chain (typically C10 to C14). scholarsresearchlibrary.com | Interacts with oils and greasy dirt, lifting them from surfaces. |

| Chain Length Homologues | A mixture of molecules with different alkyl chain lengths (e.g., C10, C11, C12, C13). who.int | The distribution of chain lengths affects the overall performance and physical properties. |

| Phenyl Position Isomers | Variation in the attachment point of the phenyl ring along the alkyl chain (e.g., 2-phenyl, 3-phenyl, etc.). researchgate.net | Influences physical properties like foaming and Krafft point. wikipedia.org |

Properties

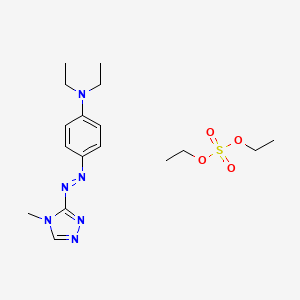

CAS No. |

69680-03-1 |

|---|---|

Molecular Formula |

C17H28N6O4S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N,N-diethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;diethyl sulfate |

InChI |

InChI=1S/C13H18N6.C4H10O4S/c1-4-19(5-2)12-8-6-11(7-9-12)15-17-13-16-14-10-18(13)3;1-3-7-9(5,6)8-4-2/h6-10H,4-5H2,1-3H3;3-4H2,1-2H3 |

InChI Key |

FJTYOGFBULARRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=NN=CN2C.CCOS(=O)(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Alkylbenzenesulfonates

Alkylbenzene Precursor Synthesis

The primary precursor for the target compound is linear alkylbenzene (LAB). The industrial synthesis of LAB is predominantly achieved through the alkylation of aromatic hydrocarbons, most commonly benzene (B151609), with linear olefins of the desired chain length (C10-C14).

Historically, the industrial production of linear alkylbenzene has been dominated by the use of strong liquid acid catalysts, namely hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). mdpi.comacs.org

Hydrogen Fluoride (HF) Catalysis : HF is a widely used catalyst in the alkylation of benzene with long-chain n-olefins. alfa-chemistry.com The process is typically carried out in the liquid phase. alfa-chemistry.com One of the main advantages of HF is its ability to be easily regenerated and recycled within the plant. alfa-chemistry.com The reaction conditions for HF-catalyzed alkylation generally involve moderate temperatures. alfa-chemistry.com However, the highly corrosive and toxic nature of HF necessitates specialized handling procedures and materials of construction to ensure plant safety. google.com Detergent alkylation processes that utilize HF typically operate at a benzene-to-olefin molar ratio of 6:1 to 12:1. google.com

Aluminum Chloride (AlCl3) Catalysis : Anhydrous aluminum chloride is another traditional Lewis acid catalyst employed for the alkylation of benzene. google.comgoogle.com It is often used with a promoter like hydrogen chloride (HCl) when using an alkene as the alkylating agent. chemguide.co.uk The AlCl3 catalyst works by activating the olefin to form a carbocation, which then acts as the electrophile in the substitution reaction with benzene. sciengine.com While effective, processes using AlCl3 can be less selective and may generate more byproducts, such as polyalkylated benzenes and heavy alkylates, which require separation. google.comgoogle.com The reaction is typically conducted at lower temperatures to control the reaction rate and minimize side reactions. cosoonchem.com

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Fluoride (HF) | Liquid phase, moderate temperature (e.g., 30-40°C), pressure to maintain HF in liquid state (0.5-1 MPa) alfa-chemistry.com | Stable properties, few side reactions, easy catalyst separation and recycling alfa-chemistry.com | Highly toxic and corrosive, requires special safety measures google.com |

| Aluminum Chloride (AlCl3) | Liquid phase, lower temperatures (e.g., 30-40°C), often with HCl co-catalyst chemguide.co.ukcosoonchem.com | Effective for Friedel-Crafts alkylation google.com | Can lead to side reactions, catalyst disposal and waste stream issues google.comgoogle.com |

In response to the environmental and safety concerns associated with homogeneous acid catalysts, significant research and development have been focused on heterogeneous solid acid catalysts. researchgate.net These catalysts offer advantages such as easier separation from the reaction products, reduced corrosion issues, and the potential for regeneration. preprints.org

Zeolite Catalysts : Zeolites, particularly large-pore zeolites like HY, H-mordenite, and H-beta, have emerged as effective and selective catalysts for the alkylation of benzene with long-chain olefins. mdpi.comresearchgate.net The shape-selective nature of zeolites can influence the isomer distribution of the resulting linear alkylbenzene. researchgate.net For instance, Y-type zeolites have been shown to be effective in the alkylation of benzene with 1-dodecene. mdpi.com The activity of HY zeolite is dependent on its Si/Al ratio. mdpi.com Research has also explored modifying zeolites, for example with phosphorus on MCM-22, to improve the selectivity towards specific isomers like 2-dodecylbenzene and enhance catalytic stability. researchgate.net

Other Solid Acids : Besides zeolites, other solid acid materials have been investigated. These include sulfated zirconia, clays, and clay-supported heteropolyacids. acs.orgresearchgate.net Sulfated zirconia has demonstrated activity and selectivity comparable to AlCl3 under certain conditions. researchgate.net The reusability of sulfated zirconia has been linked to its pore structure, with mesoporous versions showing better stability. researchgate.net

| Catalyst Type | Examples | Key Features | Research Findings |

|---|---|---|---|

| Zeolites | HY, H-Mordenite, H-Beta, MCM-22 mdpi.comresearchgate.netresearchgate.net | Ordered channel structures, high surface area, tunable acidity, shape selectivity. researchgate.net | HY zeolite shows high selectivity (97-98%) for linear alkylbenzene. mdpi.com Phosphorus-modified MCM-22 can improve selectivity for 2-dodecylbenzene. researchgate.net |

| Sulfated Zirconia | SZ acs.orgresearchgate.net | Strong Brønsted acidity under reaction conditions. researchgate.net | Activity and selectivity can be comparable to AlCl3. Mesoporous SZ is reusable. researchgate.net |

| Clay-based Catalysts | K-10 clay, Al-pillared clay, DTP/K-10 acs.org | Readily available, can be modified with other acidic species. | 20% w/w DTP/K-10 clay was found to offer the best conversion with favorable product distribution for benzene alkylation with 1-dodecene. acs.org |

The olefins used for the production of linear alkylbenzene are typically in the C10 to C14 range. google.com The primary industrial route to these long-chain linear olefins is the catalytic dehydrogenation of n-paraffins. google.comcosoonchem.com

The n-paraffins are first isolated from kerosene (B1165875) feedstocks through processes like hydrorefining and molecular sieve dewaxing. cosoonchem.com These n-paraffins are then passed over a catalyst, which selectively removes hydrogen to create mono-olefins. cosoonchem.com The resulting stream is a mixture of linear olefins and unreacted n-paraffins, which is then used as the feed for the alkylation unit. cosoonchem.com The position of the double bond in the olefin can vary, which in turn influences the point of attachment of the benzene ring on the alkyl chain. wikipedia.org

Alternative methods for generating olefins include the oligomerization of smaller olefins like ethylene, propylene (B89431), and butylene. google.com For example, propylene can be oligomerized to produce tetrapropylene, which upon reaction with benzene, yields branched-chain alkylbenzene. However, due to poor biodegradability, the production of linear alkylbenzenes is now favored. cosoonchem.com

Catalytic Alkylation Pathways of Aromatic Hydrocarbons (e.g., Benzene) with Olefins

Sulfonation Processes of Alkylbenzenes

Once the linear alkylbenzene precursor has been synthesized, the next step is sulfonation. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO3H) is attached to the phenyl ring of the LAB. alfa-chemistry.com The resulting product is dodecylbenzenesulfonic acid (DBSA). chemicalbook.com

The most common commercial method for sulfonating dodecylbenzene (B1670861) is through direct reaction with a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide (SO3). google.com

Oleum Sulfonation : Oleum is a solution of sulfur trioxide in concentrated sulfuric acid. hrpub.org The sulfonation of dodecylbenzene with oleum is a well-established industrial process. google.com The reaction is typically carried out by mixing the linear alkylbenzene with 20% oleum at controlled temperatures, for example, between 35-50°C for a couple of hours. google.com The reaction is exothermic and requires careful temperature control to prevent side reactions and degradation of the product. google.com After the reaction, a small amount of water is added to facilitate the separation of the organic and acid layers. The organic layer, containing the dodecylbenzenesulfonic acid, is then neutralized. google.com Products from the oleum route typically contain a higher percentage of sulfuric acid as a byproduct compared to SO3 sulfonation. researchgate.net For example, sulfonation with 20% oleum can yield a product that, after neutralization, consists of 88-90% sodium dodecylbenzenesulfonate and 10-12% sodium sulfate (B86663). google.com

| Sulfonating Agent | Typical Process Conditions | Product Characteristics |

|---|---|---|

| Oleum (20%) | Mixing LAB with oleum at 35-50°C for ~2 hours. google.com | Yields dodecylbenzenesulfonic acid. After neutralization, product contains 88-90% active matter and 10-12% sodium sulfate. google.com |

| Sulfur Trioxide (SO3) | Contacting LAB with vaporized SO3 diluted with dry air. cosoonchem.comgoogle.com | Reaction is highly exothermic and requires strict temperature control. google.com Yields a product with a higher percentage of active matter (e.g., 95-96%) and less sodium sulfate byproduct (e.g., ~2.5%) after neutralization. researchgate.net |

The sulfonation reaction is an electrophilic substitution where the active electrophile is believed to be SO3. alfa-chemistry.com The reaction proceeds through the formation of a σ-complex intermediate, followed by the loss of a proton to yield the benzenesulfonic acid. alfa-chemistry.com

Indirect Sulfonation Approaches

While direct sulfonation of linear alkylbenzene (LAB) with sulfur trioxide (SO₃) is a dominant industrial method, indirect approaches are also utilized, often to manage reaction conditions and by-product formation. Indirect sulfonation can refer to methods where the active sulfonating agent is generated in-situ or where an intermediate reagent is used. These methods can offer advantages in terms of yield and acid consumption.

One such approach involves the use of oleum (fuming sulfuric acid), which is a solution of SO₃ in sulfuric acid (H₂SO₄). The reaction with oleum can be considered indirect as the sulfuric acid acts as a carrier for the SO₃ electrophile. libretexts.orgfartaklotus.com The mechanism involves the generation of the SO₃ electrophile from the equilibrium within the acid mixture. libretexts.org A study on the synthesis of linear alkyl-benzene calcium sulfonate nanoparticles highlighted an indirect sulfonation method using oleum that resulted in a better yield and consumed significantly less acid compared to a direct addition method. ijnc.ir

Another indirect method is the use of chlorosulfonic acid (ClSO₃H). In this process, the LAB reacts with chlorosulfonic acid to form the alkylbenzenesulfonic acid and hydrogen chloride (HCl) gas. This method avoids the handling of gaseous SO₃ and can be performed at lower temperatures. However, it requires management of the corrosive HCl by-product.

The primary goal of these indirect strategies is to control the highly exothermic nature of sulfonation and minimize the formation of unwanted by-products, such as sulfones, which can impact the final product's color and performance. Process control is critical, as factors like temperature and the concentration of the sulfonating agent directly affect the reaction's efficiency and the quality of the resulting sulfonic acid. utp.edu.my

Table 1: Comparison of Sulfonation Approaches for Linear Alkylbenzene

| Approach | Sulfonating Agent | Key Process Characteristics | Advantages | Disadvantages |

| Direct | Gaseous Sulfur Trioxide (SO₃) | Highly exothermic, rapid reaction, typically performed in falling film reactors. | High efficiency, continuous process. | Requires specialized equipment to handle SO₃ and manage heat. |

| Indirect | Oleum (H₂S₂O₇) | SO₃ is dissolved in H₂SO₄, acting as the sulfonating agent. | Easier handling than gaseous SO₃, can offer better yield and lower acid use. ijnc.ir | Produces spent sulfuric acid that requires treatment or recycling. |

| Indirect | Chlorosulfonic Acid (ClSO₃H) | Reacts with LAB to form sulfonic acid and HCl. | Can be performed at lower temperatures, avoids handling SO₃ gas. | Generates corrosive HCl gas as a by-product. |

Neutralization and Salt Formation Processes

Following sulfonation, the resulting Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is a strong acid that must be neutralized to become a functional surfactant. This is a critical step where the acid is converted into a salt, significantly altering its physical and chemical properties. The neutralization reaction is exothermic and requires careful control of temperature and pH to ensure a stable, high-quality final product. cleaninginstitute.org

A variety of bases can be used for neutralization, leading to the formation of different alkylbenzenesulfonate salts, each with specific properties tailored for various applications. fartaklotus.comindustrialchemicals.gov.au The choice of the neutralizing agent impacts characteristics such as solubility, viscosity, and performance in different formulations. google.com

Common neutralizing agents include:

Sodium Hydroxide (NaOH): This is the most common base used, producing sodium linear alkylbenzenesulfonate (NaLAS). fartaklotus.comwikipedia.org NaLAS is a versatile and widely used surfactant in powder and liquid detergents. tennantsdistribution.com

Potassium Hydroxide (KOH): Yields potassium linear alkylbenzenesulfonate, which can offer increased solubility in liquid formulations. industrialchemicals.gov.au

Ammonium (B1175870) Hydroxide (NH₄OH): Produces ammonium salts of LAS. industrialchemicals.gov.au

Amines: Alkanolamines such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA), as well as isopropylamine, are frequently used. cleaninginstitute.orgindustrialchemicals.gov.au Amine salts are often preferred for liquid detergents, especially in high-concentration or unit-dose formats, as they can provide benefits like lower formulation viscosity compared to sodium salts. google.comgoogle.com

Research has shown that neutralizing alkylbenzene sulfonic acids with specific amine compounds can yield surfactants with lower viscosity and improved interaction with polyvinyl alcohol (PVOH) films used in unit dose detergents, allowing for higher water content in these formulations. google.com

Table 2: Common Neutralizing Agents and Resulting LAS Salts

| Neutralizing Agent | Chemical Formula | Resulting Salt Name | Common Applications | Key Properties |

| Sodium Hydroxide | NaOH | Sodium Linear Alkylbenzenesulfonate (NaLAS) | Powder detergents, liquid laundry and dishwashing liquids. fartaklotus.comtennantsdistribution.com | High detergency, good foaming. tennantsdistribution.com |

| Potassium Hydroxide | KOH | Potassium Linear Alkylbenzenesulfonate | Liquid detergents, industrial cleaners. | Higher solubility than NaLAS. industrialchemicals.gov.au |

| Monoethanolamine (MEA) | HO(CH₂)₂NH₂ | Monoethanolamine LAS Salt | Liquid laundry detergents, hard surface cleaners. industrialchemicals.gov.au | Good solubility, used in liquid formulations. |

| Triethanolamine (TEA) | N(CH₂CH₂OH)₃ | Triethanolamine LAS Salt | Heavy-duty liquid detergents, personal care products. cleaninginstitute.org | Mild, good emulsifier. |

| Isopropylamine | (CH₃)₂CHNH₂ | Isopropylamine LAS Salt | Emulsifiers, industrial applications. | Provides specific solubility and surface activity. |

Innovations in Green Synthesis and Sustainable Production of Alkylbenzenesulfonates

The chemical industry is increasingly focused on sustainability, leading to significant innovations in the production of alkylbenzenesulfonates that reduce environmental impact and reliance on fossil fuels. researchgate.net These green chemistry initiatives target both the feedstock for linear alkylbenzene (LAB) and the catalysts used in its synthesis. acs.org

A major breakthrough is the production of LAB from renewable, biomass-derived sources. unilever.com The Spanish chemical company Cepsa Química has developed "NextLab," a linear alkylbenzene made using "green carbon" from biomass. unilever.commoeveglobal.com This product is manufactured using a mass balance approach, where renewable feedstocks are co-processed with traditional fossil-based ones. unilever.commoeveglobal.com The resulting bio-based LAB is chemically identical to its petrochemical counterpart and can be used to produce linear alkylbenzenesulfonate (LAS) with a significantly lower carbon footprint. cefic.org Unilever is the first major company to utilize this sustainable LAS in its detergent brands, including Persil and Cif. unilever.commoeveglobal.com

Another area of innovation is the development of environmentally benign catalysts to replace hazardous ones like hydrogen fluoride (HF) and aluminum chloride (AlCl₃), which are traditionally used in the Friedel-Crafts alkylation of benzene. tandfonline.comaiche.org Research has demonstrated a novel pathway to synthesize LAB from biomass-derived furan (B31954) and linear alkenes. tandfonline.comaiche.org This process uses a solid acid catalyst, such as niobic acid, and proceeds through a Diels-Alder cycloaddition followed by dehydration. tandfonline.com While yields are currently modest, this route represents a promising method for producing LAB entirely from renewable feedstocks using a safer catalytic process. tandfonline.com

Furthermore, green principles are being applied to the synthesis of specific sulfonate salts. For instance, ethanol (B145695) has been successfully used as a "green promoter" in the synthesis of linear alkyl-benzene calcium sulfonate nanoparticles, demonstrating how greener solvents and promoters can be integrated into the production chain. ijnc.ir

Table 3: Innovations in Green Synthesis of Alkylbenzenesulfonates

| Innovation | Approach | Feedstocks | Catalyst/Promoter | Environmental Benefit |

| Renewable Feedstock LAB | Co-processing biomass-derived carbon with fossil fuels (Mass Balance). unilever.commoeveglobal.com | Biomass (e.g., plant-based sources), fossil fuels. moeveglobal.com | Traditional alkylation catalysts. | Reduced carbon footprint, transition from fossil fuels to renewable carbon. unilever.comcefic.org |

| Bio-based Synthesis Route | Diels-Alder cycloaddition and dehydration. tandfonline.com | Biomass-derived furan, linear alkenes (can be from waste polyethylene). tandfonline.com | Solid acid catalyst (e.g., Niobic Acid). tandfonline.com | Avoids hazardous catalysts (HF, AlCl₃), uses renewable feedstocks. tandfonline.comaiche.org |

| Green Process Promotion | Use of environmentally friendly promoters in salt synthesis. ijnc.ir | Linear Alkylbenzene, CaO, CO₂. | Ethanol. ijnc.ir | Replaces more hazardous solvents/promoters, improves process safety. |

Environmental Fate and Biogeochemical Cycling of Alkylbenzenesulfonates

Biodegradation Pathways in Natural and Engineered Environments

Biodegradation is the principal mechanism for the removal of LAS from the environment. biochempress.comhibiscuspublisher.com The structure of the LAS molecule, which includes a linear alkyl chain, a benzene (B151609) ring, and a sulfonate group, dictates its susceptibility to microbial attack. hibiscuspublisher.comcleaninginstitute.org

Under aerobic conditions, which are prevalent in most surface waters and the upper layers of soil and sediment, LAS undergoes rapid and extensive biodegradation. oup.comnih.govtongji.edu.cn The process is initiated by microbial enzymes that attack the alkyl chain, leading to the formation of various intermediate metabolites.

The primary degradation pathway involves the following key steps:

ω-oxidation and β-oxidation: The initial attack occurs at the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential cleavage of two-carbon units (β-oxidation). biochempress.comnih.govresearchgate.net This process shortens the alkyl chain.

Formation of Sulfophenylcarboxylic Acids (SPCs): The oxidation of the alkyl chain results in the formation of a series of sulfophenylcarboxylic acids (SPCs). biochempress.comresearchgate.netacs.org These are the main degradation products of LAS and their presence in environmental samples is an indicator of ongoing LAS biodegradation. acs.orgcapes.gov.br The length of the carboxylic acid chain on the SPCs progressively decreases as β-oxidation continues. researchgate.net

Aromatic Ring Cleavage and Desulfonation: Once the alkyl chain has been sufficiently shortened, microorganisms cleave the aromatic ring. biochempress.comresearchgate.net The final step is desulfonation, where the sulfonate group is removed, leading to the complete mineralization of the molecule to carbon dioxide, water, and inorganic sulfate (B86663). biochempress.comhibiscuspublisher.com

Co-products of commercial LAS, such as Dialkyltetralin Sulfonates (DATS) , are also subject to biodegradation, although they tend to degrade at a slower rate than the primary LAS isomers. biochempress.comcapes.gov.br The complete disappearance of SPCs from the environment signifies the ultimate biodegradation of the parent LAS compound. researchgate.net

Table 1: Aerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

| Test Type/Method | Test Material | Degradation | Duration | Reference |

| OECD 301F | C12-LAS | > 60% mineralization | 28 days | europa.eu |

| Other | Sodium dodecylbenzenesulfonic acid | 75% | 11 days | europa.eu |

| OECD 301B | Dodecylbenzenesulfonic acid | 69% mineralization | 28 days | europa.eu |

| Other | C12-LAS | 50% | 23.1 days | europa.eu |

| Continuous Assays | C12LAS and C11LAS | > 99% | Not specified | researchgate.net |

Historically, LAS was considered resistant to biodegradation under anaerobic (oxygen-free) conditions, which are found in environments like deep sediments, flooded soils, and anaerobic digesters in wastewater treatment plants. oup.comnih.gov However, more recent research has demonstrated that LAS can be transformed and degraded under certain anoxic and anaerobic conditions, particularly in marine sediments. acs.orgresearchgate.netcler.com

The anaerobic degradation pathway differs from the aerobic one:

Fumarate (B1241708) Addition: A proposed mechanism for the initial attack on the LAS molecule in the absence of oxygen is the addition of fumarate to the alkyl chain. acs.orgresearchgate.net This converts the LAS molecule into sulfophenyl carboxylic acids (SPCs), the same class of metabolites formed during aerobic degradation. researchgate.net

Subsequent β-oxidation: Following the initial activation, β-oxidation reactions can proceed, shortening the alkyl chain of the SPCs. researchgate.net

Studies have shown significant LAS degradation in anoxic marine sediments, with up to 79% removal observed over 165 days. acs.orgresearchgate.netcler.com However, the potential for anaerobic degradation appears to be negligible in freshwater environments. cler.comeuropa.eu The process is also less efficient than aerobic degradation, and its occurrence can be limited by the presence of more easily biodegradable organic substances. cler.comiwaponline.com

The rate and extent of LAS biodegradation are significantly influenced by a variety of environmental factors:

Temperature: Temperature plays a crucial role in microbial activity and, consequently, in the rate of LAS degradation. Studies have shown that at temperatures between 20-25°C, LAS degradation can exceed 90% in less than 10 days. researchgate.netcore.ac.uk In contrast, at temperatures below 10°C, the degradation process is significantly slower. researchgate.netcore.ac.uk

Microbial Adaptation: The presence of a microbial community already adapted to LAS can enhance the rate of biodegradation. oup.com However, there are limited reports in the scientific literature specifically mentioning adaptation leading to increased LAS biodegradation. europa.eu The mineralization of LAS has been shown to be more dependent on a high biomass concentration than on previous exposure. oup.com

Nutrient Availability: The availability of nutrients is essential for microbial growth and metabolism. While not extensively detailed in the provided context for LAS specifically, nutrient availability is a fundamental requirement for all biological degradation processes.

Oxygen Concentration: The presence of dissolved oxygen is a primary factor, with aerobic degradation being far more rapid and complete than anaerobic transformation. beamreach.orghibiscuspublisher.com

Presence of Sediments: The rate of surfactant degradation has been observed to be markedly accelerated in the presence of sediments, likely due to the higher concentration of microorganisms in this matrix. researchgate.netcore.ac.uk This effect is diminished under anoxic conditions. researchgate.netcore.ac.uk

Environmental Distribution and Partitioning Behavior

The distribution of LAS in the environment is largely controlled by its partitioning behavior between the aqueous phase and solid matrices like soils and sediments.

LAS molecules exhibit a tendency to adsorb to solid particles, a process influenced by the physicochemical properties of both the surfactant and the solid matrix.

Sorption Mechanisms: Sorption increases with the length of the alkyl chain and for isomers where the phenyl group is positioned closer to the end of the chain. vliz.becleaninginstitute.org

Influence of Soil/Sediment Composition: The organic matter content of soil is a key factor, with a positive correlation observed between organic content and LAS sorption. oup.comwho.int Clay content also plays a significant role in the adsorption process. vliz.be Conversely, sediments with a high sand content show decreased LAS sorption. vliz.be

Desorption: LAS that has been adsorbed to soil can subsequently be desorbed. oup.com Studies have shown that desorption from river sediments can be quick and nearly complete. oup.com

The distribution coefficient (Kd), which quantifies the partitioning between sediment/soil and water, has been found to be low in aquifers and higher in upper soil layers with more organic content. oup.com

Table 2: Factors Influencing LAS Adsorption

| Factor | Influence on Adsorption | Reference |

| LAS Properties | ||

| Alkyl Chain Length | Longer chains increase adsorption | cleaninginstitute.org |

| Isomer Structure | External isomers adsorb more strongly | cleaninginstitute.org |

| Soil/Sediment Properties | ||

| Organic Matter Content | Higher content increases adsorption | oup.comwho.int |

| Clay Content | Higher content increases adsorption | vliz.be |

| Sand Content | Higher content decreases adsorption | vliz.be |

| Water Chemistry | ||

| Salinity | Increased salinity can increase sorption | vliz.be |

Despite high removal rates (often 97-99%) in wastewater treatment plants, residual LAS is continuously released into aquatic environments. beamreach.orgeuropa.eu

Rivers and Lakes: LAS is commonly detected in rivers and lakes receiving wastewater discharges. davidpublisher.com Concentrations in river water have been reported to range from a few micrograms per liter to several milligrams per liter in highly polluted areas. davidpublisher.comresearchgate.net The dissolved phase of LAS is often lower in highly contaminated sites due to greater adsorption to suspended solids. researchgate.net

Groundwater: The potential for LAS to reach groundwater exists, particularly in areas with septic systems or where wastewater is used for irrigation. cler.com However, due to its sorption to soil and rapid aerobic biodegradation, concentrations in groundwater are generally low. davidpublisher.comcler.com One study noted that the risk of aquifer contamination could be higher for lighter homologues (e.g., C10) due to their faster migration. mdpi.com

Sediments: Due to adsorption, sediments can act as a sink for LAS. cleaninginstitute.org Concentrations in sediments near wastewater outfalls can be significant, although biodegradation continues to occur in this compartment. cler.comcleaninginstitute.org Monitoring studies have found that sediments are often enriched with the longer chain length and internal isomers of LAS compared to the overlying water column. cleaninginstitute.org

Advanced Analytical Methodologies for Alkylbenzenesulfonates and Their Environmental Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of Linear Alkylbenzene Sulfonates (LAS) and their metabolites. Due to the complex nature of commercial LAS products, which consist of various homologues and phenyl positional isomers, and their degradation products, high-resolution separation techniques are essential. nih.govresearchgate.net

Gas chromatography offers high separation efficiency for individual LAS components. oup.com However, due to the low volatility of these sulfonic acid compounds, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govresearchgate.netunlv.edu This typically involves the formation of ester derivatives. unlv.edu

Common derivatization methods include esterification to form methyl esters or trifluoroethyl esters. nih.govacs.org For instance, a method involving derivatization with diazomethane (B1218177) to form methyl esters allows for subsequent analysis by GC-Mass Spectrometry (GC-MS). nih.gov Another approach uses in-port derivatization, where the esterification occurs within the hot GC injection port, for example, using tetrabutylammonium (B224687) ion pairs. unlv.edu Some methods have also successfully used tetraalkylammonium salts for esterification in the GC injection port. researchgate.net

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification, providing low detection limits down to the parts-per-trillion level. oup.comnih.gov The use of selected ion monitoring (SIM) in GC-MS enhances selectivity, which is particularly useful for complex matrices like wastewater. researchgate.net Electron impact mass spectrometry (EI-MS) has been used to identify numerous LAS compounds in wastewater treatment plant samples, analyzing them as methyl derivatives. nih.gov

Table 1: GC-MS Methods for Alkylbenzenesulfonate Analysis

| Derivatization Method | Target Analytes | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Diazomethane | LAS and Sulfophenylcarboxylic acids (SPCs) | Aqueous environmental samples | Formation of methyl esters; selective and sensitive determination. | nih.gov |

| Trifluoroethyl ester formation | LAS and Tetrapropylenebenzenesulfonates (TPS) | Sediments | Quantitative determination with recovery rates of 79-113%. | acs.org |

| In-port esterification | LAS | Water and wastewater | High-resolution separation of LAS compounds. | unlv.edu |

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of LAS and their metabolites as it can analyze these compounds in their intact, ionic form without the need for derivatization. nih.govoup.comresearchgate.net Reversed-phase HPLC is a common approach, often utilizing C18 or polystyrene-divinylbenzene stationary phases. capes.gov.brresearchgate.net

Various detection methods can be coupled with HPLC:

HPLC with UV Detection (HPLC-UV): This is a common and robust method for LAS quantification. nih.govresearchgate.net The detection wavelength is typically set around 224-226 nm. researchgate.netresearchgate.net The detection limit can be as low as 2.5 pmol. capes.gov.br

HPLC with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and selectivity compared to UV detection, which is particularly advantageous for trace analysis in complex matrices like biological or environmental samples. nih.govoup.com Excitation and emission wavelengths are often set around 225 nm and 290-305 nm, respectively. nih.gov

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry provides the highest degree of selectivity and sensitivity, enabling the identification and quantification of individual LAS homologues and isomers, as well as their degradation products like sulfophenyl carboxylates (SPCs). oup.comresearchgate.netresearchgate.net Electrospray ionization (ESI) is a commonly used interface (LC-ESI-MS). oup.comrsc.org Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is used for the sensitive determination of LAS and SPCs in various environmental compartments. researchgate.netshimadzu.com

The mobile phase composition is critical for achieving good separation. Gradients of acetonitrile (B52724) and water, often with the addition of an electrolyte like sodium chloride or a buffer such as potassium phosphate, are frequently employed. capes.gov.brnih.gov Ion-pair chromatography, using reagents like tetrabutylammonium chloride, can also be used to suppress the ionic character of the sulfonates and improve separation. onepetro.org

Table 2: HPLC Methods for Alkylbenzenesulfonate Analysis

| HPLC Method | Detector | Analytes | Key Features | Reference(s) |

|---|---|---|---|---|

| Reversed-Phase HPLC | UV | LAS | Wavelength at 215-226 nm; good for quantification. | researchgate.netnih.gov |

| Reversed-Phase HPLC | Fluorescence (FLD) | LAS | High sensitivity; suitable for trace analysis in complex samples. | nih.govoup.com |

| Ion-Pair HPLC | UV | LAS | Uses ion-pair reagent to improve separation of homologues. | onepetro.org |

Spectroscopic Characterization Methods (e.g., UV, IR, FT-IR) for Structural Elucidation and Quantification

Spectroscopic methods are valuable for the structural characterization and quantification of alkylbenzenesulfonates.

UV-Vis Spectroscopy: UV-Vis spectrophotometry is frequently used for the quantification of LAS, often in conjunction with HPLC as a detector. google.com The aromatic ring in the LAS molecule provides a distinct UV absorbance, typically measured around 225 nm. nih.gov For bulk analysis, the UV absorbance of an alkylbenzene composition at 314 nm has been used to assess its quality for the production of alkylbenzene sulfonates. google.com A spectrophotometric method based on the formation of a complex between dodecyl benzene (B151609) sulfonate (DBS) and methylene (B1212753) blue has been validated for the analysis of DBS in biological samples. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: IR and FT-IR spectroscopy are used to identify the functional groups present in the molecule, confirming its structure. These techniques have been used to characterize sodium dodecylbenzene (B1670861) sulfonate (SDBS) and its derivatives. nih.govajol.info While specific for LAS detection, IR spectroscopy alone may lack the sensitivity required for trace environmental analysis. researchgate.net

Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices (e.g., Water, Sediment, Sludge, Biological Samples)

Effective sample preparation is a critical step to isolate and concentrate LAS from complex environmental matrices and to remove interfering substances prior to instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the pre-concentration and cleanup of LAS from aqueous samples, including river water and wastewater. researchgate.netresearchgate.netmdpi.com Octadecyl-bonded silica (B1680970) (C18) is a common sorbent material. nih.gov Online SPE systems coupled directly to HPLC can automate the sample preparation process, improving reproducibility and throughput. shimadzu.comthermofisher.com

Soxhlet Extraction: This is a classic and efficient method for extracting LAS from solid samples like sludge, sediment, and biological tissues. researchgate.netresearchgate.net Methanol is a commonly used solvent for this purpose. nih.govacs.org

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes from solid matrices more quickly and with less solvent than traditional methods. It has been successfully applied to the extraction of LAS from sediment and sludge. researchgate.netresearchgate.net

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction of LAS from solid samples like sewage sludge. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can be used for aqueous samples, though it often involves the use of chlorinated solvents like chloroform. researchgate.net

Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses a minimal amount of solvent and has been applied to the extraction of LAS from aqueous samples. mdpi.com

Table 3: Sample Preparation Techniques for Alkylbenzenesulfonates

| Technique | Matrix Type | Description | Reference(s) |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous (Water, Wastewater) | Concentrates and purifies analytes using a solid sorbent (e.g., C18). | researchgate.netresearchgate.netnih.govmdpi.com |

| Soxhlet Extraction | Solid (Sludge, Sediment, Soil, Biological) | Continuous extraction with a solvent (e.g., methanol). | nih.govresearchgate.netresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Solid (Sludge, Sediment) | Uses high temperature and pressure for rapid extraction. | researchgate.netresearchgate.net |

Development and Optimization of Sensitive and Selective Detection Techniques

Continuous research focuses on improving the sensitivity and selectivity of analytical methods for LAS to meet the demands of environmental monitoring.

The primary strategy for enhancing sensitivity and selectivity involves the coupling of highly efficient separation techniques with advanced detectors. The combination of HPLC with tandem mass spectrometry (LC-MS/MS) stands out as a state-of-the-art approach, offering excellent selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. oup.comshimadzu.com This is crucial for complex samples like sewage or sludge. researchgate.net

Method optimization is also key. For chromatographic methods, this includes fine-tuning the mobile phase composition, gradient profile, and column temperature to achieve baseline separation of all homologues and isomers. researchgate.net For sample preparation, optimizing the extraction solvent, time, and temperature ensures high recovery rates. researchgate.netresearchgate.net The development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offers a rapid and high-throughput screening tool for LAS, although it may have less specificity for individual homologues compared to chromatographic methods. dss.go.th The correlation between ELISA and HPLC methods has been shown to be high, validating its use for monitoring purposes. dss.go.th

Mechanistic Studies of Alkylbenzenesulfonate Interactions and Functional Properties

Fundamental Principles of Surface Activity and Micellization Phenomena

The performance of Benzenesulfonic acid, C10-16-alkyl derivatives as a surfactant is rooted in its amphiphilic molecular structure. This structure comprises a hydrophilic sulfonate head group (-SO₃H) attached to a hydrophobic alkyl tail. ontosight.ai This dual nature drives the molecules to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the surface or interfacial tension. cymitquimica.com

When the concentration of the surfactant in an aqueous solution reaches a specific threshold, the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). researchgate.net Micelle formation is a dynamic equilibrium process where the hydrophobic tails are sequestered from the aqueous environment in the core of the micelle, while the hydrophilic heads form the outer corona, remaining in contact with the water. researchgate.net

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of surfactant properties. Longer alkyl chains (C14–C16) enhance hydrophobicity, leading to a lower CMC and improved emulsification capabilities, though they may also increase viscosity. Conversely, shorter chains (C10–C12) tend to have a higher CMC but can enhance micelle formation. The CMC for LAS with a C10 alkyl chain is approximately 0.1 g/L, and this value decreases as the chain length increases. industrialchemicals.gov.auwho.int

Temperature: The CMC of linear alkylbenzene sulfonates generally increases with a rise in temperature. researchgate.net The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is another important parameter; above this temperature, micelles form readily. who.int

Counterions and Electrolytes: The presence of electrolytes, particularly divalent cations like calcium (Ca²⁺), in the solution can significantly impact micellization. These ions can screen the electrostatic repulsion between the anionic sulfonate head groups, promoting micelle formation at a lower concentration and thus reducing the CMC. mdpi.comresearchgate.net

The thermodynamics of micellization for linear alkylbenzene sulfonates have been studied to understand the driving forces behind the process. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating that micelle formation is a spontaneous process. This is driven by a large positive entropy change (ΔS°mic) resulting from the release of structured water molecules surrounding the hydrophobic chains, a phenomenon known as the hydrophobic effect. The enthalpy of micellization (ΔH°mic) for these surfactants is often exothermic. researchgate.netresearchgate.net

Table 1: Factors Influencing Micellization of C10-16 Alkylbenzenesulfonates

| Factor | Effect on Critical Micelle Concentration (CMC) | Underlying Principle | Reference |

|---|---|---|---|

| Increasing Alkyl Chain Length | Decreases CMC | Increased hydrophobicity of the molecule enhances the thermodynamic favorability of removing the alkyl chain from the water, promoting aggregation at lower concentrations. | industrialchemicals.gov.au |

| Increasing Temperature | Increases CMC | Increased thermal energy can disrupt the structured water around the hydrophobic tails, making monomer dissolution more favorable and requiring a higher concentration for micellization. | researchgate.net |

| Presence of Electrolytes (e.g., CaCl₂) | Decreases CMC | Counterions (e.g., Ca²⁺) shield the repulsion between anionic head groups, reducing the energetic barrier for aggregation and allowing micelles to form at lower surfactant concentrations. | mdpi.comresearchgate.net |

Interfacial Activity and Emulsification Mechanisms in Multi-Phase Systems

In systems containing multiple immiscible phases, such as oil and water, C10-16 alkylbenzenesulfonates demonstrate high interfacial activity. tandfonline.com They preferentially adsorb at the oil-water interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the aqueous phase. This adsorption significantly lowers the interfacial tension (IFT) between the two liquids. acs.org The ability to achieve ultralow IFT (values below 0.01 mN/m) is a key characteristic of these surfactants, particularly in applications like chemically enhanced oil recovery (EOR), where it facilitates the mobilization of trapped oil. tandfonline.comresearchgate.net

The reduction in IFT is fundamental to the process of emulsification, which is the formation of a stable dispersion of one liquid in another. haihangchem.com Alkylbenzenesulfonates act as potent emulsifiers by facilitating the creation of new interfacial area and stabilizing the resulting droplets against coalescence. mdpi.com The mechanism involves:

Reduction of Interfacial Tension: By lowering the IFT, the surfactant reduces the energy required to break up large volumes of the dispersed phase into smaller droplets, a key step in emulsion formation. mdpi.com

Formation of a Protective Interfacial Film: Surfactant molecules form a protective film or layer at the surface of the droplets. For an oil-in-water (O/W) emulsion, the hydrophobic tails penetrate the oil droplet while the hydrophilic heads extend into the continuous water phase. mdpi.com

Droplet Stabilization: This interfacial film provides stability through several mechanisms. Electrostatic repulsion between the anionic sulfonate head groups on adjacent droplets prevents them from approaching each other and coalescing. Steric hindrance from the adsorbed surfactant layer can also contribute to stability. sanyo-chemical-solutions.com

The stability and type of emulsion (e.g., oil-in-water or water-in-oil) can be influenced by factors such as surfactant concentration, oil-to-water ratio, and the presence of electrolytes (salinity). scu.edu.cn In certain applications, the synergistic effect of the surfactant with an alkali can further reduce IFT and promote the emulsification of crude oil. mdpi.com

Table 2: Research Findings on Interfacial and Emulsification Properties

| Property | Research Finding | Significance | Reference |

|---|---|---|---|

| Interfacial Tension (IFT) Reduction | Alkylbenzene sulfonates can achieve ultralow interfacial tensions, often less than 0.01 mN/m, especially in the presence of appropriate electrolytes. | Crucial for mobilizing residual oil in enhanced oil recovery (EOR) processes. | tandfonline.com |

| Emulsification | Acts as an effective emulsifier for oil-in-water systems by reducing IFT and forming a stabilizing film around oil droplets. | Enables the formulation of stable emulsions for detergents, cleaning agents, and industrial processes. | haihangchem.commdpi.com |

| Synergistic Effects | The combination of alkylbenzene sulfonates with alkali can create synergistic effects, leading to even lower IFT and enhanced emulsification of crude oil. | Improves the efficiency of ternary flooding systems (Alkali-Surfactant-Polymer) in EOR. | mdpi.com |

| Influence of Branching | Branched alkylbenzenesulfonate gemini (B1671429) surfactants show high efficiency in reducing toluene/water interfacial tension. | Demonstrates how molecular architecture can be tailored to optimize interfacial properties for specific applications. | nih.gov |

Interactions with Other Chemical Species and Materials (e.g., Adsorption on Minerals, Green Rust Intercalation)

The functionality of C10-16 alkylbenzenesulfonates is also defined by their interactions with various surfaces and materials. These interactions are critical in geological and environmental contexts.

Adsorption on Minerals:

In many applications, such as EOR, the surfactant solution is in contact with reservoir rock, which is composed of various minerals. Anionic surfactants like alkylbenzenesulfonates are known to adsorb onto mineral surfaces, which can lead to a loss of surfactant from the solution and reduce the efficiency of the process. onepetro.org The extent of adsorption depends on the mineral type, the surface charge of the mineral, and the solution chemistry (e.g., pH and salinity).

Carbonate Minerals: In carbonate reservoirs, which often have positively charged surfaces, the anionic sulfonate head groups can interact electrostatically, leading to significant adsorption. onepetro.org

Clay Minerals: Adsorption has been studied on various clays, including kaolinite (B1170537), bentonite, and illite (B577164). osti.govacs.orgresearchgate.net The adsorption mechanism can involve interactions with positively charged sites on the clay edges or with exchangeable cations on the clay surface. The adsorption on kaolinite has been found to be higher than on illite or montmorillonite. acs.org The pH of the system can influence adsorption; for instance, on hematite, adsorption of dodecylbenzenesulfonate was found to increase as the pH was decreased from 10.5 to 8. researchgate.net

Green Rust Intercalation:

Green rusts (GR) are layered double hydroxides (LDHs) containing both Fe(II) and Fe(III) and are found in many anoxic environments. geoscienceworld.org Their layered structure, with an interlayer space occupied by anions (like SO₄²⁻), allows for ion-exchange reactions. Research has shown that linear alkylbenzenesulfonates (LAS) can be intercalated into the interlayer of synthetic sulphate green rust (GRSO₄) via an ion-exchange process, creating a novel organo-GR termed GRLAS. geoscienceworld.orgcambridge.orgcambridge.org

Key findings from these studies include:

The intercalation process results in a well-ordered material with an expanded basal spacing of approximately 2.85 nm. cambridge.orgcambridge.org

The formation of GRLAS is dependent on the initial surfactant concentration, with intercalation being observed at LAS concentrations greater than 0.1 mM. geoscienceworld.orgcambridge.org

The green rust shows a preference for sorbing LAS homologues with longer alkyl chains over those with shorter chains. cambridge.orgcambridge.org

The resulting organo-GR combines the reductive properties of green rust with a high affinity for hydrophobic substances, demonstrating the ability to adsorb compounds like carbon tetrachloride. cambridge.orgnii.ac.jp This suggests potential applications in the remediation of contaminated soils and groundwater. researchgate.net

Industrial Applications and Performance Enhancements of Alkylbenzenesulfonates Non Prohibited Aspects

Role as Primary Surfactants in Formulations and Processes

Benzenesulfonic acid, C10-16-alkyl derivs., and its neutralized salts (LAS) are among the most widely used anionic surfactants globally, often serving as the primary active ingredient in a vast array of formulations. atamanchemicals.comgreengubregroup.com Their popularity stems from a combination of low cost, high performance, and excellent cleaning and foaming properties. atamanchemicals.com As a primary surfactant, its fundamental mechanism of action is the reduction of surface tension in liquids, which facilitates the mixing of otherwise immiscible phases like oil and water. cymitquimica.com

This compound is a foundational component in both powder and liquid detergents for household and industrial use, including laundry detergents, dishwashing liquids, and hard surface cleaners. atamanchemicals.comatamanchemicals.com Its effectiveness lies in its ability to emulsify and disperse dirt and grease particles. atamanchemicals.com After neutralization, the resulting sulfonate exhibits excellent wetting and degreasing capabilities on both fabrics and hard surfaces. atamanchemicals.com The C10-C16 alkyl chain length, in particular, offers an optimal balance between water solubility and oil solvency for most cleaning applications. ontosight.ai Furthermore, unlike some other surfactants, it is resistant to hydrolysis in alkaline environments, making it suitable for heavy-duty and professional cleaning formulations. atamanchemicals.com

Application in Lubricant and Additive Formulations

The utility of alkylbenzenesulfonates extends into the formulation of lubricants, greases, and specialized additives. nih.gov Calcium salts of these sulfonic acids are particularly noted for their use in lubricants and greases, hydraulic fluids, and metalworking fluids. ontosight.aieuropa.eu They function as detergents and dispersants within lubricating oils. researchgate.net

In this context, they help to keep engines and machinery clean by preventing the formation of sludge and varnish deposits. researchgate.netscholarsresearchlibrary.com The sulfonate additives, particularly overbased metallic salts, contain a reserve of alkalinity that neutralizes acidic byproducts of combustion and oxidation, thereby acting as corrosion inhibitors and reducing engine wear. researchgate.net Their emulsifying properties are also crucial in the formulation of soluble oils and metalworking fluids, where they create stable emulsions of oil in water for cooling and lubrication during machining operations. google.comgoogle.com

Table 2: Functional Roles in Lubricant and Metalworking Formulations

| Application | Function | Performance Enhancement |

|---|---|---|

| Engine Oils | Detergent, Dispersant, Corrosion Inhibitor | Neutralizes acids, prevents sludge and varnish, minimizes wear. researchgate.net |

| Metalworking Fluids | Emulsifier, Lubricating Agent | Creates stable oil-water emulsions for cooling and lubrication. google.comgoogle.com |

| Hydraulic Fluids | Additive Component | Contributes to fluid stability and anti-corrosion properties. atamanchemicals.comeuropa.eu |

| Greases | Additive Component | Enhances lubricating and corrosion-inhibiting properties. ontosight.ainih.gov |

Utility in Material Science and Engineering Contexts

In the realm of material science, Benzenesulfonic acid, C10-16-alkyl derivs., and its related salts are utilized as process aids, particularly in emulsion polymerization. atamanchemicals.comatamanchemicals.comindustrialchemicals.gov.au Emulsion polymerization is a process used to create a variety of polymers, and surfactants are critical for stabilizing the monomer droplets and the resulting polymer particles in the aqueous medium. The compound acts as an emulsifier, ensuring the formation of a stable latex. atamanchemicals.com This application is vital for the manufacturing of synthetic rubbers, plastics, and various coatings. atamanchemicals.comatamanchemicals.com

Functional Ingredients in Agricultural Formulations

Alkylbenzene sulfonates are important functional ingredients in the agricultural sector, where they are used as adjuvants in pesticide formulations. greengubregroup.comindustrialchemicals.gov.au They act as emulsifiers and wetting agents for herbicides, insecticides, and fungicides. greengubregroup.comatamanchemicals.com As an emulsifier, the compound allows for the stable dispersion of oily active pesticide ingredients in water, creating effective sprayable solutions. haihangchem.com

As a wetting agent, it reduces the surface tension of the spray droplets, allowing them to spread more evenly and effectively across the waxy surfaces of plant leaves. greengubregroup.com This enhanced coverage and penetration of the active chemical ensures more efficient crop protection. greengubregroup.comregulations.gov These surfactants are used in various pesticide product types, including those designed for pre- and post-harvest applications. regulations.govepa.gov

Applications in Textile Processing and Specialized Industrial Cleaning Formulations

The textile and leather industries rely on Benzenesulfonic acid, C10-16-alkyl derivs., for various processes. greengubregroup.comontosight.ai It is employed as a washing and cleaning agent, a mercerizing agent, and a dye aid or dispersant. atamanchemicals.comatamanchemicals.comcleaninginstitute.org Its powerful cleaning properties are effective for removing oils, waxes, and other impurities from fibers before dyeing and finishing. haihangchem.com As a wetting agent, it ensures uniform application of dyes and finishing chemicals, leading to higher quality products. ontosight.ai

In specialized industrial cleaning, this surfactant is a key component in formulations designed for demanding tasks. greengubregroup.com This includes metal cleaning, where it acts as a degreasing agent in metalworking fluids, and in institutional cleaners that require strong performance. atamanchemicals.com Its stability in acidic and highly alkaline conditions makes it a versatile choice for a wide range of industrial and institutional cleaning products. atamanchemicals.comcymitquimica.com

Table 3: Summary of Industrial Applications

| Industry | Specific Application | Function |

|---|---|---|

| Detergents | Household and Industrial Cleaners, Laundry/Dishwashing Products | Primary Surfactant, Cleansing Agent, Foaming Agent. atamanchemicals.comgreengubregroup.com |

| Lubricants | Engine Oils, Metalworking Fluids, Hydraulic Fluids | Detergent, Dispersant, Emulsifier, Corrosion Inhibitor. europa.euresearchgate.net |

| Material Science | Emulsion Polymerization | Emulsifier. atamanchemicals.comindustrialchemicals.gov.au |

| Agriculture | Pesticide Formulations (Herbicides, Insecticides) | Wetting Agent, Emulsifier. greengubregroup.comindustrialchemicals.gov.au |

| Textiles & Leather | Fiber Washing, Dyeing, Finishing, Degreasing | Cleansing Agent, Wetting Agent, Dye Dispersant. ontosight.aiatamanchemicals.com |

Regulatory Science and Environmental Management Frameworks for Alkylbenzenesulfonates Academic Perspective

International and National Regulatory Contexts for Chemical Management and Environmental Release

The management of Benzenesulfonic acid, C10-16-alkyl derivs. and other LAS compounds is governed by a variety of international and national regulations focused on chemical safety and environmental protection.

Internationally, the Organisation for Economic Co-operation and Development (OECD) has assessed LAS through its Screening Information Dataset (SIDS) program, providing a foundational data set for risk assessments globally. cleaninginstitute.org In the European Union, these substances are registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu For instance, the calcium salts of Benzenesulfonic acid, C10-16-alkyl derivs. are registered for manufacture or import into the European Economic Area at volumes between 1,000 and 10,000 tonnes per year. europa.eu The EU's Detergents Regulation also plays a role, setting standards for the biodegradability of surfactants. europa.eu

In the United States, the Environmental Protection Agency (EPA) regulates alkylbenzene sulfonates under the Toxic Substances Control Act (TSCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). nih.govregulations.gov The EPA has conducted reregistration eligibility decisions (REDs) and risk assessments for LAS, concluding that with current practices, there are no unreasonable risks to human health or the environment. regulations.govregulations.govepa.gov In 2019, the EPA established an exemption from the requirement of a tolerance for C10-C16 alkylbenzene sulfonates when used in antimicrobial pesticide formulations on food-contact surfaces up to a certain concentration. federalregister.gov

In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) evaluates the environmental risks of industrial chemicals like LAS. industrialchemicals.gov.au A 2022 evaluation concluded that the environmental risks from industrial uses of LAS can be managed within existing frameworks. industrialchemicals.gov.au Australia has also established a default water quality guideline value for LAS to protect aquatic ecosystems. industrialchemicals.gov.au

These regulatory frameworks are designed to ensure that high-volume chemicals like Benzenesulfonic acid, C10-16-alkyl derivs. are used in a way that minimizes environmental harm.

Interactive Data Table: Overview of Regulatory Status

Methodologies for Environmental Monitoring and Assessment in Compliance with Regulations

Compliance with the aforementioned regulations necessitates robust methodologies for monitoring and assessing the presence and impact of Benzenesulfonic acid, C10-16-alkyl derivs. in the environment. Academic and industrial research has led to the development of sophisticated analytical techniques to detect and quantify LAS in various environmental compartments, including water, sediment, and soil. nih.gov

The most common and specific methods involve chromatography. who.int High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or mass spectrometric (MS) detection, is widely used for the determination of LAS in environmental samples without the need for derivatization. nih.govacs.orgoup.com Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) is another powerful technique that provides high-resolution separation of LAS isomers and homologues, though it typically requires a derivatization step to make the compounds volatile. acs.orgunlv.edu These methods can achieve very low detection limits, often in the microgram per kilogram (μg/kg) range for sediments and parts-per-trillion level for water samples. acs.orgoup.com

Environmental risk assessment for LAS involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). canada.ca The PEC is estimated based on usage volumes and removal rates in wastewater treatment plants, while the PNEC is derived from ecotoxicity data from studies on organisms like fish, invertebrates, and algae. researchgate.netcanada.ca A key finding for LAS is its rapid biodegradability under aerobic conditions, which significantly reduces its concentration in the environment. industrialchemicals.gov.auresearchgate.net More than 99% of LAS can be removed during aerobic wastewater treatment. regulations.gov However, under anaerobic conditions, such as in some sediments, its degradation is negligible or occurs only under specific circumstances, a factor considered in comprehensive risk assessments. europa.eu

Interactive Data Table: Environmental Monitoring Techniques for LAS

Academic Research Contributions to Regulatory Science and Environmental Policy Development

Academic research has been fundamental in shaping the regulatory science and environmental policies governing LAS, including Benzenesulfonic acid, C10-16-alkyl derivs. The soap and detergent industry, often in collaboration with academia, has supported extensive research to provide the scientific basis for regulations. cler.com

A pivotal moment in the history of detergent surfactants was the transition from highly branched alkylbenzene sulfonates (ABS) to the more biodegradable linear alkylbenzene sulfonates (LAS) in the 1960s. This shift was a direct result of academic and industry research demonstrating that the branched structure of ABS resisted biodegradation, leading to persistent foam in rivers and wastewater treatment plants. The development of LAS, which biodegrades rapidly under aerobic conditions, was a landmark achievement in environmental product design driven by scientific research. regulations.gov

Continuing academic inquiry has refined the understanding of LAS's environmental fate and effects. Research has focused on:

Biodegradation Pathways: Studies have detailed the microbial processes that break down LAS, confirming its rapid removal in aerobic environments like wastewater treatment plants and surface waters. regulations.govcler.com

Anaerobic Degradation: More recent academic and regulatory-driven research has investigated the persistence of LAS in anaerobic environments. europa.eueuropa.eu A 2020 opinion by the European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) concluded that the potential for anaerobic degradation of LAS is negligible in freshwaters and may only occur under specific conditions in marine environments, highlighting an area of ongoing scientific and regulatory consideration. europa.eu

Ecotoxicity Testing: A vast body of academic literature, comprising hundreds of toxicity tests on aquatic species, has been used to establish environmental quality standards and no-effect concentrations (PNECs). industrialchemicals.gov.aucleaninginstitute.org This data forms the bedrock of risk assessments performed by regulatory agencies worldwide.

Analytical Method Development: Academic laboratories have been at the forefront of creating and refining the sensitive analytical methods (HPLC, GC-MS) required to monitor LAS at environmentally relevant concentrations, enabling effective regulatory oversight. nih.govacs.orgunlv.edu

Collaborative platforms like the Council for LAB/LAS Environmental Research (CLER) and industry-sponsored programs such as the Human and Environmental Risk Assessment (HERA) on ingredients of household cleaning products have served to consolidate academic research and present it in a format that directly informs policy and regulation. europa.eucler.com This partnership between academia, industry, and regulatory bodies ensures that the environmental management of widely used chemicals like Benzenesulfonic acid, C10-16-alkyl derivs. is based on sound, evolving science.

Table of Compound Names Mentioned

| EINECS Number | CAS Number | Common Name/Synonym |

| 274-080-2 | 68584-22-5 | Benzenesulfonic acid, C10-16-alkyl derivs. |

| - | Multiple | Linear Alkylbenzene Sulfonates (LAS) |

| - | 27176-87-0 | Dodecylbenzenesulfonic acid |

| - | 25155-30-0 | Sodium dodecylbenzene (B1670861) sulfonate |

| 271-529-4 | 68584-23-6 | Benzenesulfonic acid, C10-16-alkyl derivs., calcium salts |

| - | Multiple | Branched Alkylbenzene Sulfonates (ABS) |

Q & A

Q. How to structure a research proposal investigating this compound’s environmental degradation pathways?

- Methodological Answer: Define P-E/I-C-O framework:

- Population : Soil/water samples from industrial sites.

- Exposure : this compound at 10–100 ppm.

- Comparison : Untreated controls.

- Outcome : Quantify degradation via GC-MS and microbial diversity shifts (16S rRNA sequencing). Include feasibility assessments for field sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.